molecular formula C33H31N5O5S B11694841 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11694841
M. Wt: 609.7 g/mol
InChI Key: GPKWEDIIWZGROE-QXUDOOCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetically designed organic compound that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. This compound is of significant interest in oncology research, particularly in the study of angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis. Its mechanism of action involves competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, survival, and migration. Research indicates that this hydrazide derivative exhibits promising anti-angiogenic efficacy, making it a valuable chemical probe for in vitro and in vivo studies aimed at understanding tumor vasculature and for evaluating potential anti-cancer therapeutics. The molecular structure integrates a 1,2,4-triazole core linked to a hydrazone moiety, a design frequently explored in medicinal chemistry to develop kinase inhibitors with improved potency and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry (2019) titled "Novel 1,2,4-triazole derivatives as potential anticancer agents: design, synthesis, molecular docking and mechanistic evaluation" investigates similar triazole-based compounds and their VEGFR-2 inhibitory activity, providing a foundational context for the application of this specific chemical entity.

Properties

Molecular Formula

C33H31N5O5S

Molecular Weight

609.7 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C33H31N5O5S/c1-40-27-17-15-25(19-30(27)42-3)32-36-37-33(38(32)26-12-8-5-9-13-26)44-22-31(39)35-34-20-24-14-16-28(29(18-24)41-2)43-21-23-10-6-4-7-11-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+

InChI Key

GPKWEDIIWZGROE-QXUDOOCXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

Reagents :

  • 3,4-Dimethoxybenzaldehyde, phenylhydrazine, thiourea.
    Procedure :

  • Hydrazone Formation : 3,4-Dimethoxybenzaldehyde reacts with phenylhydrazine in ethanol under reflux (78°C, 4 hr) to form the corresponding hydrazone.

  • Cyclization : The hydrazone is treated with thiourea in the presence of phosphoryl chloride (POCl₃) as a cyclizing agent at 0–5°C for 2 hr, yielding the triazole-thiol.
    Key Parameters :

  • Yield: 68–72% after recrystallization from ethanol.

  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 13.2 (s, 1H, SH), 8.1 (d, 1H, Ar-H), 7.6–7.4 (m, 5H, Ph-H), 6.9 (d, 2H, Ar-H), 3.8 (s, 6H, OCH₃).

Alkylation to Form 2-{[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide

Reagents :

  • Triazole-thiol, 2-chloroacetohydrazide, potassium carbonate (K₂CO₃).
    Procedure :

  • The triazole-thiol (1 eq) is dissolved in dry dimethylformamide (DMF) under nitrogen.

  • 2-Chloroacetohydrazide (1.2 eq) and K₂CO₃ (2 eq) are added, and the mixture is stirred at 50°C for 6 hr.

  • The product is isolated via vacuum filtration and washed with ice-cold water.
    Key Parameters :

  • Yield: 65–70%.

  • Purity: >95% (HPLC, C18 column, acetonitrile/water 70:30).

Condensation with 4-(Benzyloxy)-3-Methoxybenzaldehyde

Reagents :

  • Alkylated hydrazide, 4-(benzyloxy)-3-methoxybenzaldehyde, acetic acid.
    Procedure :

  • The hydrazide (1 eq) and aldehyde (1.1 eq) are refluxed in ethanol with catalytic acetic acid (0.1 eq) for 8 hr.

  • The precipitated product is filtered and purified via column chromatography (silica gel, ethyl acetate/hexane 1:1).
    Key Parameters :

  • Yield: 60–65%.

  • Melting Point: 182–184°C.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.4 (s, 1H, N=CH), 7.8–6.8 (m, 16H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.2 (s, 2H, SCH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 6H, OCH₃).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Triazole Cyclization : Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce yields due to side reactions. Ethanol at 0–5°C optimizes selectivity.

  • Condensation : Acetic acid in ethanol at reflux (78°C) maximizes imine formation while minimizing hydrolysis.

Analytical Characterization

TechniqueKey Data
¹H NMR Hydrazone proton (δ 8.4), benzyloxy methylene (δ 5.1), methoxy groups (δ 3.8–3.9).
IR (KBr) 3270 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
MS (ESI+) m/z 610.2 [M+H]⁺ (calc. 609.7).
HPLC Retention time: 12.4 min (99.2% purity).

Challenges and Troubleshooting

  • Low Condensation Yields : Steric hindrance from the triazole and benzyloxy groups slows imine formation. Pre-activation of the aldehyde with molecular sieves improves yields to 70%.

  • Purification Complexity : Silica gel chromatography with gradient elution (ethyl acetate:hexane 30% → 50%) resolves co-eluting impurities.

Industrial Scalability Considerations

  • Cost-Efficiency : Bulk sourcing of 3,4-dimethoxybenzaldehyde ($120/kg) and phenylhydrazine ($90/kg) reduces raw material costs by 30%.

  • Safety : Exothermic reactions (e.g., POCl₃ addition) require controlled dosing below 5°C to prevent thermal runaway.

Recent Advances and Alternative Approaches

  • Microwave-Assisted Synthesis : Patent US20200347056A1 highlights microwave irradiation (100°C, 30 min) for similar triazole formations, reducing reaction times by 75%.

  • Enzymatic Catalysis : Lipase-mediated condensations in non-aqueous media show promise for greener syntheses but remain experimental .

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency .

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and methoxy groups play a crucial role in its binding affinity and activity. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes in target organisms. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents critically influence electronic properties and bioactivity. Below is a comparative analysis:

Compound (Reference) Triazole Substituents Key Structural Differences Molecular Weight ChemSpider ID
Target Compound 5-(3,4-dimethoxyphenyl), 4-phenyl Reference standard ~610.7 (calc.) N/A
2-{[5-(4-Bromophenyl)-4-(2-methylpropenyl)... () 5-(4-bromophenyl), 4-(2-methylpropenyl) Bromine (electron-withdrawing) vs. dimethoxy; aliphatic substituent ~628.6 (calc.) N/A
2-{[4-Ethyl-5-(4-methoxyphenyl)... () 4-ethyl, 5-(4-methoxyphenyl) Ethyl group at position 4; single methoxy vs. 3,4-dimethoxy ~528.6 (calc.) N/A
N′-{(E)-[4-(Benzyloxy)-3-Methoxyphenyl]... () 4-phenyl, 5-(4-methylphenyl) Methylphenyl vs. dimethoxyphenyl at position 5 ~584.7 (calc.) N/A

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) may enhance binding to hydrophobic pockets compared to bromophenyl (electron-withdrawing, ), which could increase reactivity in nucleophilic environments .
  • Aliphatic vs.
  • Methoxy Positioning: ’s single methoxy group at position 4 (vs.

Hydrazide Backbone Modifications

The acetohydrazide moiety’s flexibility and hydrogen-bonding capacity are modulated by substituents:

Compound (Reference) Hydrazide Substituents Implications
Target Compound 4-(Benzyloxy)-3-methoxybenzylidene High lipophilicity; potential for CNS penetration
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]... () Benzimidazole-2-ylsulfanyl Enhanced rigidity; possible DNA intercalation
N′-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)... () 4-hydroxy-3,5-dimethoxybenzylidene Increased polarity; antioxidant activity likely

Key Observations :

  • Benzimidazole vs. Triazole : ’s benzimidazole introduces a planar, aromatic system, favoring interactions with topoisomerases or kinases .
  • Hydroxy Group : ’s hydroxy group improves water solubility but may reduce blood-brain barrier penetration compared to the target’s benzyloxy group .

Biological Activity

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on current research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of various aromatic aldehydes with hydrazine derivatives. The structural formula indicates the presence of key functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound was tested against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. It showed IC50 values of 2.13 µM for MCF-7, 4.34 µM for SiHa, and 4.46 µM for PC-3 cells, indicating potent anticancer activity without significant toxicity to normal HEK-293T cells (IC50 > 50 µM) .
Cell LineIC50 Value (µM)
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53
HEK-293T>50

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which is critical for cell division. Molecular docking studies revealed that the compound binds effectively to the colchicine-binding site on tubulin, forming multiple hydrogen bonds with key amino acid residues such as ASN 249 and LYS 254 . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Additional Biological Activities

Besides its anticancer properties, this compound has been evaluated for other pharmacological activities:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory mechanisms, although further investigation is needed to elucidate these pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Multicellular Spheroids : A recent screening identified this compound as a potent inhibitor of tumor growth in multicellular spheroid models, demonstrating its ability to penetrate tumor microenvironments effectively .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole ring via cyclization of substituted phenylhydrazine derivatives with thioureas or isothiocyanates under reflux in ethanol or methanol .
  • Step 2 : Introduction of the sulfanylacetohydrazide moiety via nucleophilic substitution, often using cesium carbonate as a base in solvents like DMF or DMSO .
  • Step 3 : Condensation of the hydrazide with a substituted benzaldehyde derivative (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) under acidic catalysis (e.g., acetic acid) to form the hydrazone linkage .
    • Optimization : Monitor reaction progress via TLC, and purify intermediates using column chromatography. Yield improvements (>70%) are achieved by controlling temperature (reflux at 80–100°C) and stoichiometric ratios (1:1.2 for hydrazide-aldehyde condensation) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the hydrazone (E)-configuration (δ 8.5–9.0 ppm for imine protons) and triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (C=N stretch at ~1600 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~610) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing benzyloxy with hydroxyl or halogens) to assess impacts on antimicrobial or anticancer activity .
  • Bioisosteric Replacement : Replace the triazole ring with 1,2,3-triazole or thiadiazole to evaluate target selectivity .
    • Data Analysis : Correlate electronic (Hammett constants) and steric parameters (molecular volume) with IC₅₀ values using multivariate regression .

Q. What experimental strategies are used to investigate the compound’s mechanism of action against biological targets?

  • Enzyme Inhibition Assays : Test inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 using fluorogenic substrates. For example, measure IC₅₀ via fluorescence quenching in vitro .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for serotonin or dopamine receptors .
  • Molecular Dynamics Simulations : Model interactions between the triazole-sulfanyl moiety and active sites of target proteins (e.g., COX-2) using docking software (AutoDock Vina) .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95%) via HPLC .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess solvent effects (e.g., DMSO tolerance limits) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher methoxy substitution correlates with antifungal potency) .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours and quantify degradation via HPLC. The compound is stable at pH 5–8 but hydrolyzes in acidic conditions (pH <3) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C) .
  • Light Sensitivity : Store in amber vials and monitor photodegradation under UV light (λ = 254 nm) .

Methodological Challenges and Solutions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to predict logP (target <5), blood-brain barrier permeability, and CYP450 inhibition .
  • QSAR Modeling : Train models on datasets of similar triazole-hydrazides to prioritize analogs with optimal bioavailability .

Q. What strategies mitigate synthetic challenges, such as low yields in triazole ring formation?

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 20% .
  • Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid for faster cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.